REACTION_SMILES
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[B:20]([Br:21])([Br:22])[Br:23].[CH2:27]([Cl:28])[Cl:29].[CH3:1][O:2][c:3]1[c:4]2[cH:5][c:6]([CH3:19])[n:7]([CH2:12][c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[c:8]2[cH:9][cH:10][cH:11]1.[Cl:24][CH2:25][Cl:26]>>[OH:2][c:3]1[c:4]2[cH:5][c:6]([CH3:19])[n:7]([CH2:12][c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[c:8]2[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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COc1cccc2c1cc(C)n2Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c1cc(C)n2Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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Cc1cc2c(O)cccc2n1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |